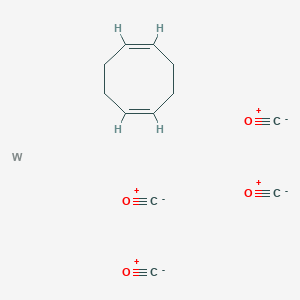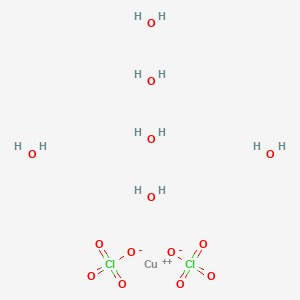
Perchlorate de cuivre hexahydraté
Vue d'ensemble
Description
Cupric perchlorate hexahydrate (CuClO4•6H2O) is an inorganic compound composed of cupric cations, perchlorate anions, and six water molecules. It is used in a variety of laboratory experiments, as well as in industrial processes. It has a high solubility in water and is relatively stable in air. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an oxidizing agent in the production of dyes, inks, and pigments.
Applications De Recherche Scientifique
Catalyseur dans les réactions organiques
Le perchlorate de cuivre hexahydraté peut être utilisé comme catalyseur dans les réactions organiques . Par exemple, il peut catalyser la réaction du 5-méthylisophtalaldéhyde avec le 1,3-diaminopropane .
Synthèse des 1,2,4-triazolin-5-ones
Les semicarbazones de benzaldéhyde, lorsqu'elles réagissent avec le perchlorate de cuivre hexahydraté dans l'acétonitrile, peuvent produire les 1,2,4-triazolin-5-ones correspondantes . Cela montre son utilité dans la synthèse de composés hétérocycliques.
Agent oxydant
Le perchlorate de cuivre hexahydraté peut agir comme un agent oxydant . Cette propriété le rend utile dans diverses réactions chimiques où l'oxydation est requise.
Analyse de la structure cristalline
La structure monoclinique du perchlorate de cuivre hexahydraté a été analysée par diffraction des rayons X . Cela aide à comprendre la structure cristalline du composé, ce qui est crucial en science des matériaux et en chimie du solide.
Fabrication de batteries
Le perchlorate de cuivre hexahydraté peut être utilisé dans la fabrication de batteries . Ses propriétés le rendent adapté à une utilisation dans certains types de batteries.
Pyrotechnie
Les perchlorates, y compris le perchlorate de cuivre, sont couramment utilisés dans l'industrie pyrotechnique . Ils sont utilisés dans la fabrication de feux d'artifice, de fusées éclairantes et autres dispositifs pyrotechniques.
Safety and Hazards
Cupric perchlorate hexahydrate is a strong oxidizing agent and poses several safety hazards. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Mécanisme D'action
Cupric perchlorate hexahydrate, also known as copper(II) perchlorate hexahydrate, is an inorganic compound with the chemical formula Cu(ClO4)2·6H2O . It is a salt of copper and perchloric acid, and it is commonly encountered as a hygroscopic crystalline blue solid .
Mode of Action
The perchlorate ion is a strong oxidizing agent , which could potentially lead to oxidative stress in biological systems.
Result of Action
As a strong oxidizing agent, the perchlorate ion could potentially cause oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cupric perchlorate hexahydrate. For instance, its solubility in water is 146 g/100 ml at 30°C , suggesting that temperature and solvent can affect its availability. Furthermore, as a strong oxidizing agent, its reactivity could be influenced by the presence of reducing agents in the environment.
Analyse Biochimique
Biochemical Properties
Cupric perchlorate hexahydrate may be used as a catalyst during the reaction of 5-methylisophthalaldehyde with 1,3-diaminopropane . It can also react with benzaldehyde semicarbazones in acetonitrile to yield corresponding 1,2,4-triazolin-5-ones .
Cellular Effects
Copper ions, which are a component of this compound, are known to play a role in various cellular processes, including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development .
Molecular Mechanism
It is known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is a strong oxidizing agent .
Metabolic Pathways
Cupric perchlorate hexahydrate is involved in various metabolic pathways due to the presence of copper ions. Copper ions are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B .
Propriétés
IUPAC Name |
copper;diperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHELIHXBJRANPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145581 | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid; [Merck Index] Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10294-46-9 | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper diperchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC PERCHLORATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JSH2LO1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Cupric perchlorate hexahydrate in the formation of the copper(II) complex described in the research?
A1: The paper describes the synthesis of a copper(II) complex using a tridentate Schiff base ligand and Cupric perchlorate hexahydrate []. The Cupric perchlorate hexahydrate acts as the source of copper(II) ions, which readily react with the Schiff base ligand in the presence of KOH to form the desired bis-complex []. The perchlorate anions likely do not directly participate in the coordination sphere of the copper(II) ion within the final complex.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


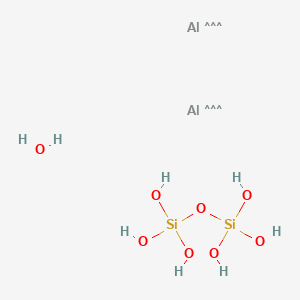

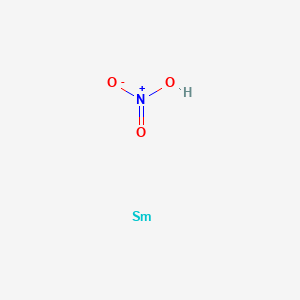
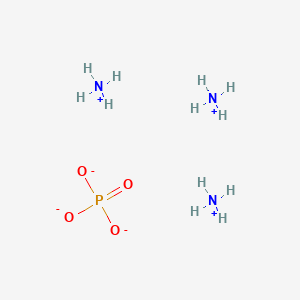


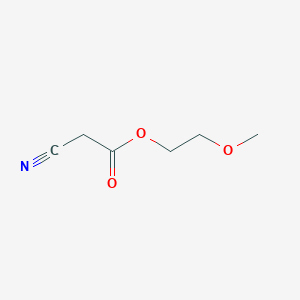
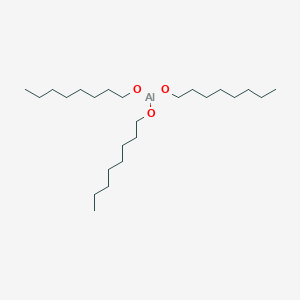
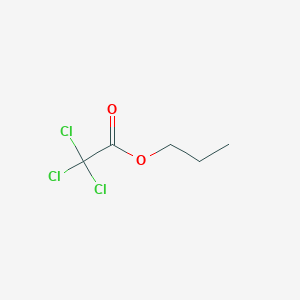
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)


